molecular formula C15H15NO B1605645 N-[(1R)-1-phenylethyl]benzamide CAS No. 20826-48-6

N-[(1R)-1-phenylethyl]benzamide

Cat. No. B1605645
CAS RN: 20826-48-6
M. Wt: 225.28 g/mol
InChI Key: FALTVGCCGMDSNZ-GFCCVEGCSA-N
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Description

“N-[(1R)-1-phenylethyl]benzamide” is an organic compound with the molecular formula C15H15NO . It belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of benzamides, including “N-[(1R)-1-phenylethyl]benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method offers several advantages including the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .


Molecular Structure Analysis

The molecular structure of “N-[(1R)-1-phenylethyl]benzamide” includes a planar amide group, which is a hybrid structure of the valence-bond forms . The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance . This indicates that the amide group is a significant feature of the compound .


Physical And Chemical Properties Analysis

“N-[(1R)-1-phenylethyl]benzamide” has a molecular weight of 225.286 Da and a monoisotopic mass of 225.115356 Da . It has a density of 1.084g/cm3, a melting point of 123-125ºC, a boiling point of 422.8ºC, and a flash point of 254.9ºC . It also has a vapor pressure of 2.34E-07mmHg at 25°C .

Scientific Research Applications

Applications in Microbial Deracemisation

Microbial deracemisation of N-[(1R)-1-phenylethyl]benzamide derivatives has been explored, particularly focusing on the transformation to the (R)-enantiomer using specific microbial cells. This process involves selective oxidation and reduction reactions, optimizing the yield and enantiomeric excess (ee) of the product. The approach presents a bio-based method for producing specific enantiomers of benzamide derivatives, valuable in various pharmaceutical and chemical industries (Cardus et al., 2004).

Role in Chemical Synthesis

In the realm of chemical synthesis, N-[(1R)-1-phenylethyl]benzamide and its derivatives play a crucial role. For instance, specific derivatives have been synthesized and characterized, offering insights into their structural and spectral properties. Such research paves the way for the application of these compounds in various fields, including material science and pharmaceuticals (Bachl & Díaz, 2010).

Involvement in Catalysis

N-[(1R)-1-phenylethyl]benzamide derivatives have been involved in catalytic processes. For instance, certain chiral complexes containing these derivatives as ligands have been used in asymmetric transfer hydrogenation of ketones. This signifies the compound's potential in facilitating stereoselective synthesis, a critical aspect of producing pharmaceutically active compounds (Sheeba et al., 2014).

Biochemical and Medicinal Applications

N-[(1R)-1-phenylethyl]benzamide and related compounds have shown potential in biochemical and medicinal applications. For example, certain benzamide derivatives have demonstrated inhibitory effects on NO production in microglial cells, suggesting their potential role in managing inflammatory or neurodegenerative conditions (Kim et al., 2009).

Safety And Hazards

When handling “N-[(1R)-1-phenylethyl]benzamide”, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as well as dust formation .

properties

IUPAC Name

N-[(1R)-1-phenylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALTVGCCGMDSNZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350206
Record name N-[(1R)-1-Phenylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R)-1-phenylethyl]benzamide

CAS RN

20826-48-6
Record name N-[(1R)-1-Phenylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MP Quick, B Wuensch - Tetrahedron: Asymmetry, 2015 - Elsevier
Two routes for the synthesis of (2-bromophenyl)propionaldehyde derivatives 5 and 8–10 were followed. In the first route, aldehyde 4 was homologated by a Wittig reaction and the …
Number of citations: 2 www.sciencedirect.com
AV Gulevich, ES Balenkova… - The Journal of organic …, 2007 - ACS Publications
The first example of a diastereoselective thio-Ugi reaction with chiral α-methylbenzylamine is described. The reaction results in formation of two diastereomers of thioamides, the major …
Number of citations: 75 pubs.acs.org
T Felicetti, CP Gwee, MS Burali, KWK Chan… - European Journal of …, 2023 - Elsevier
Dengue virus (DENV), a mosquito-borne flavivirus, continues to be a major public health threat in many countries and no approved antiviral therapeutics are available yet. In this work, …
Number of citations: 1 www.sciencedirect.com

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